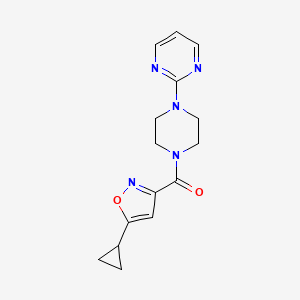

(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound that contains an isoxazole ring and a pyrimidine ring . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Pyrimidine is a six-membered ring with two nitrogen atoms . This compound is offered by Benchchem for CAS No. 1207009-67-3.

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a cyclopropyl group attached to the 5-position of an isoxazole ring, and a pyrimidin-2-yl group attached to the 4-position of a piperazine ring.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications and Drug Development

The compound and its analogs, particularly those featuring arylpiperazine derivatives, have been extensively studied for their therapeutic potential. Arylpiperazine derivatives, including pyrimidinylpiperazine, have found clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, with some showing affinity for other neurotransmitter receptors. Their pharmacological actions are tied to their extensive distribution in tissues, including the brain, highlighting their significance in neurological and psychiatric drug development (Caccia, 2007).

Antimicrobial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition and show activity against various human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These compounds, with linezolid being a notable example, have been highlighted for their oral bioavailability, favorable pharmacokinetic and toxicity profiles, and efficacy against gram-positive pathogens, underscoring the importance of related chemical scaffolds in addressing antibiotic resistance (Diekema & Jones, 2000).

Anticancer Research

The structural motif of “(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” and its analogs has been explored in the context of anticancer research. Quinazoline derivatives, for instance, have demonstrated significant anti-colorectal cancer activities. These activities are mediated through the modulation of gene and protein expressions involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This highlights the potential of these compounds in the design of new anticancer agents with effective pharmacokinetic profiles (Moorthy et al., 2023).

Organic Synthesis and Catalysis

In the realm of organic chemistry, heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have demonstrated significant utility as synthetic intermediates due to their versatility in forming metal complexes and acting as catalysts in asymmetric synthesis. Their application extends to drug development, showcasing a broad spectrum of biological activities, such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Zukünftige Richtungen

Isoxazole and pyrimidine derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole and pyrimidine derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and pyrimidine derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Wirkmechanismus

Target of Action

The primary target of the compound (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is the enzyme Monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone interacts with its target, MAGL, by inhibiting its activity .

Biochemical Pathways

The inhibition of MAGL by (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone affects the endocannabinoid system (ECS). The ECS consists of cannabinoid receptors, signaling molecules called endocannabinoids, and enzymes involved in the production and transformation of endocannabinoids . By inhibiting MAGL, the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) is reduced, leading to an increase in 2-AG levels .

Pharmacokinetics

Similar compounds have been shown to be metabolized by cytochrome p450 isoforms cyp2d6 and cyp3a4 . The compound is likely to be eliminated by both metabolism and renal clearance .

Result of Action

The result of the action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is an increase in the levels of 2-AG, one of the main endocannabinoids . This can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood, and appetite .

Action Environment

The action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 could affect the metabolism and therefore the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Eigenschaften

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-14(12-10-13(22-18-12)11-2-3-11)19-6-8-20(9-7-19)15-16-4-1-5-17-15/h1,4-5,10-11H,2-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLVNGSITAPPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)

![5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B2445873.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)

![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)